![molecular formula C22H32O2Si2 B14194482 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane CAS No. 879409-38-8](/img/structure/B14194482.png)
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is a silicon-containing organic compound It is characterized by the presence of two 4-methylphenyl groups and two propan-2-yl groups attached to a disiletane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane typically involves the reaction of 4-methylphenylsilane with propan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of silicon-oxygen bonds, leading to the final disiletane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting the compound back to its silane precursors.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Functionalized disiletane compounds with different substituents.
Scientific Research Applications
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially affecting their structure and function. The compound may also participate in catalytic processes, facilitating chemical reactions through its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-1,3-disiletane: Lacks the propan-2-yl groups, resulting in different chemical properties.
1,3-Bis(4-methylphenyl)-1,3-bis[(methoxy)oxy]-1,3-disiletane: Contains methoxy groups instead of propan-2-yl groups, leading to variations in reactivity and applications.
Uniqueness
1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
879409-38-8 |
|---|---|
Molecular Formula |
C22H32O2Si2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-1,3-di(propan-2-yloxy)-1,3-disiletane |
InChI |
InChI=1S/C22H32O2Si2/c1-17(2)23-25(21-11-7-19(5)8-12-21)15-26(16-25,24-18(3)4)22-13-9-20(6)10-14-22/h7-14,17-18H,15-16H2,1-6H3 |
InChI Key |
WURJESSKBGLBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


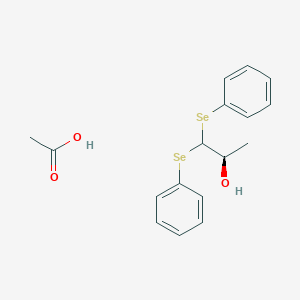
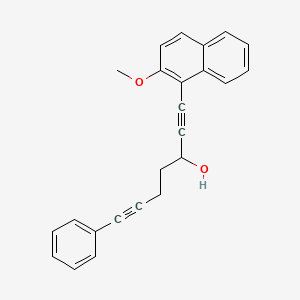
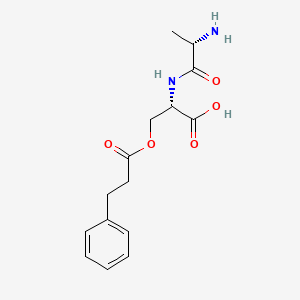
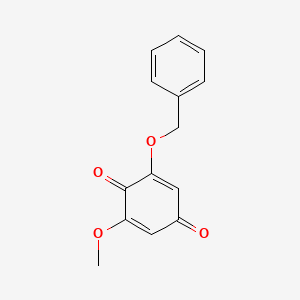
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
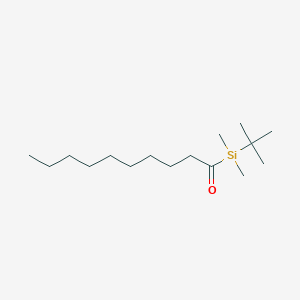
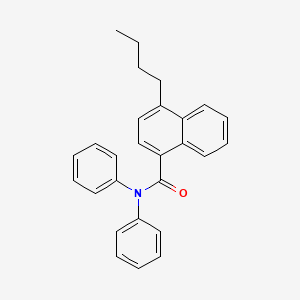
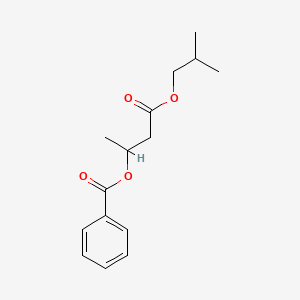

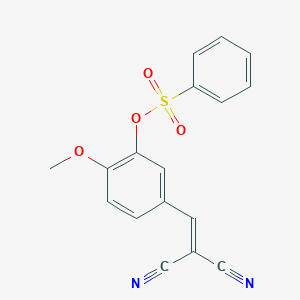
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
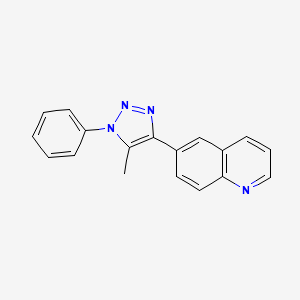
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
